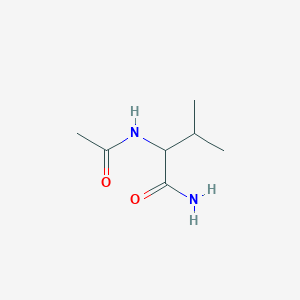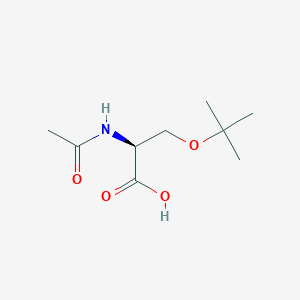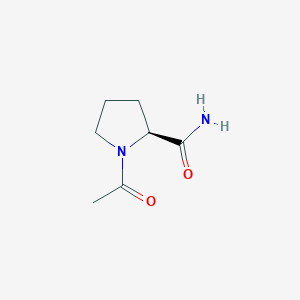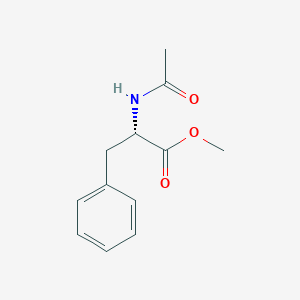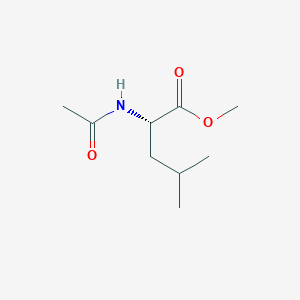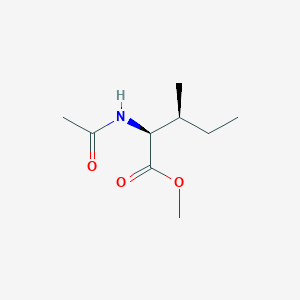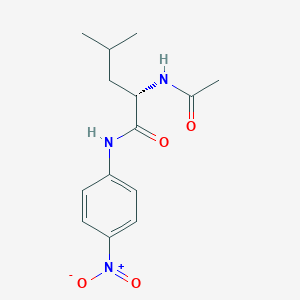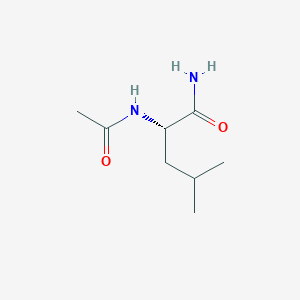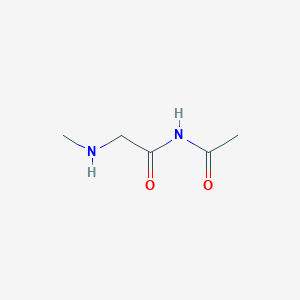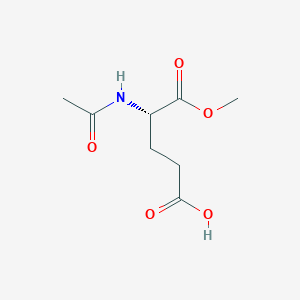
Ac-asp-ome
Übersicht
Beschreibung
“Ac-asp-ome” is a chemical compound with the IUPAC name (3S)-3-(acetylamino)-4-methoxy-4-oxobutanoic acid . It has a molecular weight of 189.17 and is also known by other names such as Acetyl-L-aspartic acid α-methyl ester . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H11NO5 . The InChI code for this compound is 1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 189.17 and its IUPAC name is (3S)-3-(acetylamino)-4-methoxy-4-oxobutanoic acid . The compound should be stored at room temperature .
Wissenschaftliche Forschungsanwendungen
ASP's Role in Adipose Tissue : ASP is a potent stimulator of glucose transport and triglyceride synthesis in adipocytes. It shows regional specificity in human adipose tissue, with greater binding and higher affinity in subcutaneous tissue compared to omental adipose tissue. This suggests ASP's significant role in maintaining regional adipose tissue mass and its potential involvement in obesity-related metabolic complications (Saleh, Christou, & Cianflone, 1999).
ASP and Obesity : A study on mRNA expression of C3 and other factors related to ASP production in adipose tissue found gender-specific differences in response to obesity. In females, obesity led to downregulation of factors related to ASP production in subcutaneous adipose tissue, while in males, there was increased expression in omental tissue. These changes may contribute to the development of visceral adipose tissue (Xia & Cianflone, 2003).
ASP as a Predictor of Cellular Response : Plasma levels of ASP can predict the impaired cellular biological response to ASP in patients with hyperapoB, a condition related to lipid abnormalities (Zhang, Cianflone, Genest, & Sniderman, 1998).
ASP and Postprandial Fat Metabolism : A study revealed that ASP is generated in vivo by human adipose tissue during the postprandial period, indicating its important role in the clearance of triacylglycerol from plasma and fatty acid storage in adipose tissue (Saleh, Summers, Cianflone, Fielding, Sniderman, & Frayn, 1998).
ASP's Influence on Glucose Transport : ASP has been shown to stimulate glucose transport in cultured human adipocytes, suggesting its significant role in postprandial energy storage (Maslowska, Sniderman, Germinario, & Cianflone, 1997).
Safety and Hazards
“Ac-asp-ome” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Ac-Asp-OMe, also known as N-acetyl-L-aspartic acid methyl ester, is a compound that primarily targets aspartic proteases . Aspartic proteases are a family of enzymes that play a crucial role in protein processing, maturation, and degradation, which are essential for normal cellular function .
Mode of Action
The interaction of this compound with aspartic proteases involves nonbonded interactions, producing unstable electronic systems that include catalytic groups of the active center, a cleaved peptide bond, and a water molecule . This interaction leads to changes in the enzyme-substrate interactions, affecting the activity of the aspartic proteases .
Biochemical Pathways
The action of this compound affects the aspartate-family pathway, which leads to the production of four key essential amino acids: Lysine (Lys), Methionine (Met), Threonine (Thr), and Isoleucine (Ile) . The alteration in this pathway can have downstream effects on protein synthesis and other metabolic processes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with aspartic proteases. By interacting with these enzymes, this compound can influence protein processing and degradation, potentially affecting various cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could potentially affect its stability and efficacy.
Eigenschaften
IUPAC Name |
(3S)-3-acetamido-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNZNZZVMFPESV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Ac-Asp-OMe interact with guanine derivatives in dimethylsulfoxide (DMSO)?
A1: The research indicates that this compound, possessing a neutral carboxylic group, did not interact with most of the studied guanine derivatives in anhydrous DMSO. [] The study primarily observed interactions between guanine derivatives and deprotonated carboxylic groups.
Q2: Are there any exceptions where guanine derivatives interact with compounds containing neutral carboxylic groups like this compound?
A2: Yes, the research found that 7-methylguanosine (m7G), isoguanine (isoGua), and 3-methylguanine (m3Gua) could form complexes with compounds containing neutral carboxylic groups, such as this compound. [] This suggests a distinct interaction mechanism for these specific guanine derivatives compared to others included in the study.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


